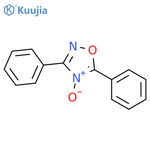

- Synthesis of 3,5-Disubstituted Isoxazoles through a 1,3-Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O-Silylated Hydroxamic Acids, European Journal of Organic Chemistry, 2019, 2019(44), 7322-7334

Cas no 92886-86-7 (tert-Butyldiphenylsilyl Trifluoromethanesulfonate)

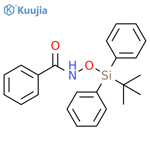

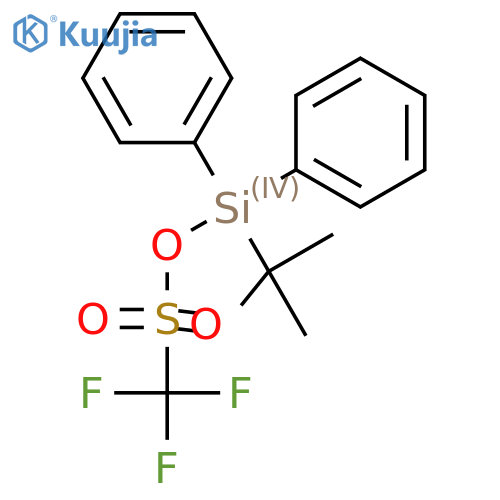

92886-86-7 structure

商品名:tert-Butyldiphenylsilyl Trifluoromethanesulfonate

CAS番号:92886-86-7

MF:C17H19F3O3SSi

メガワット:388.476675271988

MDL:MFCD01941212

CID:801034

PubChem ID:87557856

tert-Butyldiphenylsilyl Trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- Methanesulfonic acid,1,1,1-trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester

- [tert-butyl(diphenyl)silyl] trifluoromethanesulfonate

- TERT-BUTYLDIPHENYLSILYL TRIFLUOROMETHANESULFONATE

- PC7942

- TBDPS triflate

- tBuPh2SiOTf

- tert-butyldiphenylsilyl trifgluormethanesulfonate

- tert-Butyldiphenylsilyl Triflate

- Trifluoromethanesulfonic Acid tert-Butyldiphenylsilyl Ester

- (1,1-Dimethylethyl)diphenylsilyl 1,1,1-trifluoromethanesulfonate (ACI)

- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester (9CI)

- (1,1-Dimethylethyl)diphenylsilyl trifluoromethanesulfonate

- B2898

- BS-18252

- TERT-BUTYLDIPHENYLSILYL TRIFLATE)

- DTXSID10449421

- C17H19F3O3SSi

- 92886-86-7

- tert-Butyl(diphenyl)silyl trifluoromethanesulphonate

- SCHEMBL537975

- tert-ButyldiphenylsilylTrifluoromethanesulfonate

- t-butyldiphenylsilyl trifluoromethane sulfonate

- C77182

- CS-0154940

- AOMOJFWVOHXBTN-UHFFFAOYSA-N

- DB-234016

- Methanesulfonic acid, trifluoro-, (1,1-dimethylethyl)diphenylsilyl ester

- MFCD01941212

- AKOS015853177

- tert-Butyldiphenylsilyl Trifluoromethanesulfonate

-

- MDL: MFCD01941212

- インチ: 1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3

- InChIKey: AOMOJFWVOHXBTN-UHFFFAOYSA-N

- ほほえんだ: O=S(C(F)(F)F)(O[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 388.07800

- どういたいしつりょう: 388.07762666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: No data available

- ふってん: 372.0±42.0 °C at 760 mmHg

- フラッシュポイント: 178.8±27.9 °C

- PSA: 51.75000

- LogP: 4.49340

tert-Butyldiphenylsilyl Trifluoromethanesulfonate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:warning

- 危害声明: H314

- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501

- 危険物輸送番号:UN 1760

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:0-10°C

- 包装グループ:III

- 包装等級:III

- セキュリティ用語:8

- 危険レベル:8

tert-Butyldiphenylsilyl Trifluoromethanesulfonate 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

tert-Butyldiphenylsilyl Trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B820050-50mg |

tert-Butyldiphenylsilyl Trifluoromethanesulfonate |

92886-86-7 | 50mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-100g |

tert-Butyldiphenylsilyl trifluoromethanesulfonate |

92886-86-7 | 100g |

¥5736.0 | 2021-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225580-25g |

tert-Butyldiphenylsilyl trifluoromethanesulfonate |

92886-86-7 | 98% | 25g |

¥950.00 | 2024-04-25 | |

| Alichem | A019120382-5g |

tert-Butyldiphenylsilyl trifluoromethanesulfonate |

92886-86-7 | 95% | 5g |

$436.80 | 2023-08-31 | |

| Apollo Scientific | PC7942-1g |

tert-Butyl(diphenyl)silyl trifluoromethanesulphonate |

92886-86-7 | 1g |

£21.00 | 2025-02-19 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B824653-1g |

tert-Butyldiphenylsilyl Trifluoromethanesulfonate |

92886-86-7 | 97% | 1g |

¥112.00 | 2022-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TC882-1g |

tert-Butyldiphenylsilyl Trifluoromethanesulfonate |

92886-86-7 | 98% | 1g |

183CNY | 2021-05-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49010-5g |

tert-Butyldiphenylsilyl trifluoromethanesulfonate |

92886-86-7 | 97% | 5g |

¥289.0 | 2023-09-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296476A-5 g |

tert-Butyldiphenylsilyl Trifluoromethanesulfonate, |

92886-86-7 | 5g |

¥5,122.00 | 2023-07-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225580-1g |

tert-Butyldiphenylsilyl trifluoromethanesulfonate |

92886-86-7 | 98% | 1g |

¥62.00 | 2024-04-25 |

tert-Butyldiphenylsilyl Trifluoromethanesulfonate 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 1 h, -40 °C → 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Chloroform

リファレンス

- The synthesis of functionalized silyltriflates, Journal of Organometallic Chemistry, 1984, 271(1-3),

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Raw materials

- Trifluoromethanesulfonic acid

- Silane, (1,1-dimethylethyl)triphenyl-

- Benzamide, N-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

- Trifluoromethanesulfonic Anhydride

tert-Butyldiphenylsilyl Trifluoromethanesulfonate Preparation Products

tert-Butyldiphenylsilyl Trifluoromethanesulfonate 関連文献

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

92886-86-7 (tert-Butyldiphenylsilyl Trifluoromethanesulfonate) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92886-86-7)tert-Butyldiphenylsilyl Trifluoromethanesulfonate

清らかである:99%

はかる:25g

価格 ($):172.0